molecular formula C14H20ClN3 B12227966 1-ethyl-5-methyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride

1-ethyl-5-methyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride

Cat. No.: B12227966
M. Wt: 265.78 g/mol
InChI Key: JCGTXGLCNGOWSN-UHFFFAOYSA-N
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Description

1-ethyl-5-methyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride is a compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group at position 1, a methyl group at position 5, and a phenylethylamine moiety attached to the nitrogen at position 4. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-5-methyl-N-(2-phenylethyl)pyrazol-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-5-methyl-N-(2-phenylethyl)pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, phenylethylamine.

Major Products

The major products formed from these reactions include various substituted pyrazoles, oxides, and reduced derivatives.

Mechanism of Action

The mechanism of action of 1-ethyl-5-methyl-N-(2-phenylethyl)pyrazol-4-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-5-methyl-N-(2-phenylethyl)pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylethylamine moiety enhances its potential for biological activity compared to other similar pyrazole derivatives .

Properties

Molecular Formula

C14H20ClN3

Molecular Weight

265.78 g/mol

IUPAC Name

1-ethyl-5-methyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C14H19N3.ClH/c1-3-17-12(2)14(11-16-17)15-10-9-13-7-5-4-6-8-13;/h4-8,11,15H,3,9-10H2,1-2H3;1H

InChI Key

JCGTXGLCNGOWSN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NCCC2=CC=CC=C2)C.Cl

Origin of Product

United States

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